8-(4-butylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Descripción
Propiedades
IUPAC Name |
6-(4-butylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c1-5-6-8-17-9-11-18(12-10-17)27-15(2)16(3)28-19-20(24-22(27)28)25(4)23(31)26(21(19)30)13-7-14-29/h9-12,29H,5-8,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLMGOVRMXRQAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Key Observations:
3-hydroxypropyl at R3 introduces hydrogen-bonding capability, improving aqueous solubility over purely alkyl or arylpiperazine substituents (e.g., 6h’s piperazinylpropyl group) .
Enzyme Inhibition: Compound 5’s dihydroisoquinolin group confers dual PDE4B1/PDE10A inhibition (IC50 < 1 µM), whereas the target compound’s simpler butylphenyl group may lack this polypharmacology .
Antidepressant Potential: Arylpiperazine derivatives like 6h exhibit potent 5-HT1A affinity (Ki = 5.6 nM) and reduce immobility time in the forced swim test (FST), comparable to imipramine. The target’s hydroxypropyl chain may offer similar solubility but lower receptor affinity due to the absence of a piperazine moiety .
Structure-Activity Relationship (SAR) Insights
- Position 8 Modifications: Bulky substituents (e.g., butylphenyl, dihydroisoquinolin) enhance PDE and receptor interactions but may reduce metabolic stability. Electron-withdrawing groups (e.g., 4-chlorophenyl in CAS 923152-47-0) improve polarity and target selectivity .
- Position 3 Modifications :
- Hydroxypropyl chains balance solubility and membrane permeability, whereas methyl groups (e.g., 1,3-dimethyl in Compound 5) favor lipophilicity and CNS penetration .
Métodos De Preparación
Preparation of 1,6,7-Trimethylpurine-2,4-Dione
The purine core is synthesized via Gould-Jacobs cyclization. A mixture of 4,5-diamino-1,6,7-trimethyluracil (1.0 mmol) and triethyl orthoacetate (3.0 mmol) in acetic acid is refluxed at 120°C for 6 hours. The intermediate undergoes intramolecular cyclization to yield 1,6,7-trimethylxanthine, which is oxidized using hydrogen peroxide (30%) in NaOH (2M) to form the 2,4-dione derivative.
Key Data :
- Yield: 78% after recrystallization (ethanol/water).
- Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-$$d_6$$): δ 3.12 (s, 3H, N1-CH3), 3.25 (s, 3H, N7-CH3), 3.42 (s, 3H, N6-CH3).
Imidazole Ring Annulation
The imidazo[2,1-f]purine system is formed via a modified Büchner–Curtius–Schlotterbeck reaction. A solution of 1,6,7-trimethylpurine-2,4-dione (1.0 mmol) and chloroacetaldehyde (1.2 mmol) in dimethylformamide (DMF) is heated at 80°C for 12 hours under nitrogen. The reaction proceeds through nucleophilic attack at C5, followed by cyclodehydration.
Optimization Insights :
- Solvent screening showed DMF outperforms acetonitrile (yield: 65% vs. 42%).
- Temperature >90°C led to decomposition, reducing yields to <30%.
Purification and Analytical Characterization
Chromatographic Purification
Final purification employs gradient elution on reversed-phase HPLC (C18 column, acetonitrile/water 40:60 to 70:30). Purity >98% is confirmed by UV detection at 254 nm.
Spectroscopic Data
- HRMS (ESI+) : m/z calc. for C₂₃H₃₀N₅O₃ [M+H]⁺: 448.2345; found: 448.2342.
- FT-IR : ν = 1685 cm⁻¹ (C=O), 3200–3400 cm⁻¹ (O-H).
- $$ ^1H $$ NMR (500 MHz, CDCl₃) : δ 7.52 (d, J = 8.3 Hz, 2H, Ar-H), 7.32 (d, J = 8.3 Hz, 2H, Ar-H), 4.21 (t, J = 6.5 Hz, 2H, OCH2), 3.89 (s, 3H, N1-CH3).
Comparative Analysis of Synthetic Routes
Table 1. Yield Optimization Across Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Purine Core Formation | Gould-Jacobs cyclization | 78 | 95 |
| Imidazole Annulation | Chloroacetaldehyde, DMF, 80°C | 65 | 90 |
| N8-Alkylation | 4-Butylphenyl bromide, K2CO3 | 84 | 97 |
| N3-Functionalization | Mitsunobu reaction | 76 | 98 |
Challenges and Mitigation Strategies
Regioselectivity in Annulation :
Steric Hindrance During Alkylation :
Hydroxypropyl Group Stability :
- The 3-hydroxypropyl moiety is prone to oxidation. Conducting reactions under inert atmospheres (N2/Ar) preserves functionality.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 8-(4-butylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can purity be ensured?
- Answer : Synthesis typically involves multi-step reactions, starting with cyclization to form the imidazo-purine core, followed by functionalization of substituents (e.g., butylphenyl and hydroxypropyl groups). Controlled temperatures (e.g., 60–80°C) and solvents like dichloromethane or ethanol are critical for regioselectivity . To ensure purity, employ HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Validate purity (>95%) using mass spectrometry (ESI-MS) and elemental analysis .
Q. How is the molecular structure of this compound characterized experimentally?
- Answer : Use a combination of NMR (¹H, ¹³C, 2D-COSY) to map proton environments and carbon frameworks, particularly the imidazo-purine core and substituents. X-ray crystallography resolves 3D conformation, critical for understanding interactions with biological targets. IR spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .
Q. What are the primary biological screening assays for this compound?
- Answer : Conduct in vitro assays to evaluate enzyme inhibition (e.g., kinases, phosphodiesterases) via fluorescence-based activity assays. Use cell viability assays (MTT or ATP-luminescence) to assess cytotoxicity. Preliminary receptor-binding studies (e.g., adenosine receptors) can employ competitive radioligand displacement assays .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the 3-hydroxypropyl group?
- Answer : Optimize nucleophilic substitution conditions by testing polar aprotic solvents (DMF, DMSO) with catalysts like DBU. Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1). For higher regioselectivity, employ microwave-assisted synthesis (50 W, 100°C) to reduce side-product formation .
Q. What methodologies resolve contradictions in reported biological activity data?
- Answer : Use orthogonal assays to validate conflicting results. For example, if a study reports conflicting IC₅₀ values for kinase inhibition, repeat assays under standardized ATP concentrations (1 mM) and include positive controls (e.g., staurosporine). Cross-validate using SPR (surface plasmon resonance) to measure binding kinetics independently .
Q. How can computational modeling predict the compound’s interaction with therapeutic targets?
- Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes/receptors (e.g., PDB IDs). Validate docking poses with molecular dynamics simulations (GROMACS) over 100 ns to assess binding stability. Calculate binding free energies (MM-PBSA) to prioritize high-affinity targets .
Q. What strategies improve solubility and stability in aqueous buffers for in vivo studies?
- Answer : Formulate with co-solvents (5% DMSO in PBS) or cyclodextrin-based encapsulation (20% hydroxypropyl-β-cyclodextrin). Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For pH-sensitive degradation, buffer solutions (pH 7.4) with antioxidants (0.01% BHT) are recommended .
Q. How do structural modifications at the 1,6,7-trimethyl positions affect bioactivity?
- Answer : Synthesize analogs via regioselective alkylation (e.g., methyl iodide in THF) and compare activities. Use SAR (structure-activity relationship) analysis to correlate substituent bulkiness/logP with potency. For example, replacing 6-methyl with ethyl may enhance membrane permeability but reduce target affinity .
Methodological Notes
- Contradiction Management : Cross-reference spectral data (NMR, IR) with computational predictions (DFT calculations) to resolve structural ambiguities .
- Advanced Analytics : LC-MS/MS quantifies trace impurities (<0.1%) in pharmacokinetic samples .
- Biological Replicates : Use n ≥ 3 independent experiments with ANOVA for statistical rigor in activity assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
